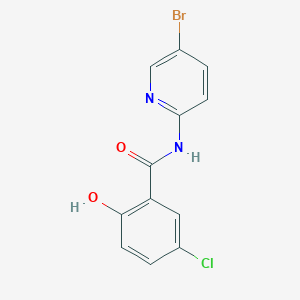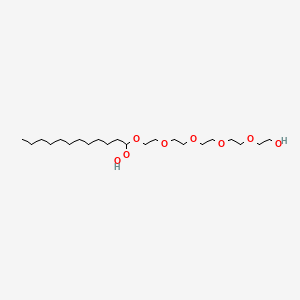
16-Hydroperoxy-3,6,9,12,15-pentaoxaheptacosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroperoxy-3,6,9,12,15-pentaoxaheptacosan-1-OL is a complex organic compound with the molecular formula C22H46O8 It is a hydroxypolyether that features a hydroperoxy group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction processes.
Chemical Reactions Analysis
Types of Reactions
16-Hydroperoxy-3,6,9,12,15-pentaoxaheptacosan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more reactive species.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The ether linkages can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroperoxy group can lead to the formation of more reactive oxygen species, while reduction can yield a hydroxyl derivative of the original compound.
Scientific Research Applications
16-Hydroperoxy-3,6,9,12,15-pentaoxaheptacosan-1-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether linkages.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of oxidative stress and related conditions.
Industry: Utilized in the development of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 16-Hydroperoxy-3,6,9,12,15-pentaoxaheptacosan-1-OL involves its interaction with molecular targets through its hydroperoxy and ether groups. These interactions can lead to the formation of reactive oxygen species, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in oxidative stress research or material science .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-ol: A similar hydroxypolyether with fewer ether linkages.
3,6,9,12,15-Pentaoxatetracosan-1-ol: Another hydroxypolyether with a different alkyl chain length.
3,6,9,12,15-Pentaoxaoctacosan-1-ol: A compound with a similar structure but a longer alkyl chain
Uniqueness
16-Hydroperoxy-3,6,9,12,15-pentaoxaheptacosan-1-OL is unique due to its specific combination of a hydroperoxy group and multiple ether linkages. This structure imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. Its ability to participate in oxidation and reduction reactions, as well as its potential biological activity, make it a compound of significant interest in various scientific fields.
Properties
CAS No. |
537653-07-9 |
|---|---|
Molecular Formula |
C22H46O8 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(1-hydroperoxydodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H46O8/c1-2-3-4-5-6-7-8-9-10-11-22(30-24)29-21-20-28-19-18-27-17-16-26-15-14-25-13-12-23/h22-24H,2-21H2,1H3 |
InChI Key |
LCVFHZRPRMTIAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(OCCOCCOCCOCCOCCO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
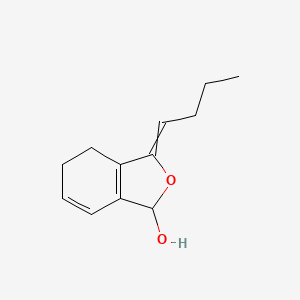
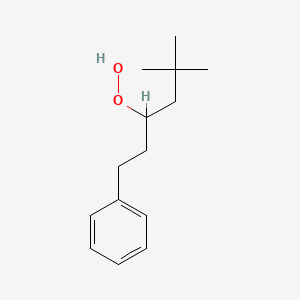
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

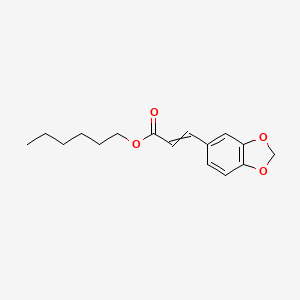
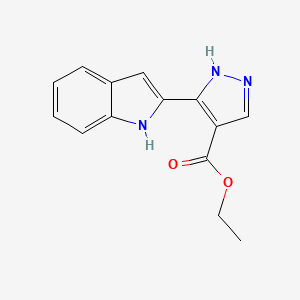
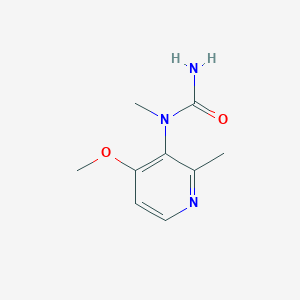

![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
